1-(5-bromothiophen-2-yl)-2-[(1-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a bromothiophene moiety and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromothiophene Moiety: Starting from thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski reaction, involving the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The final step often involves coupling the bromothiophene and imidazole intermediates using a suitable linker, such as a sulfanyl group, under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Lacks the phenyl group on the imidazole ring.
1-(5-CHLOROTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE: Substitution of bromine with chlorine.
1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]PROPANE-1-ONE: Variation in the alkyl chain length.
Uniqueness
The uniqueness of 1-(5-BROMOTHIOPHEN-2-YL)-2-[(1-METHYL-4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H13BrN2OS2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-(1-methyl-4-phenylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H13BrN2OS2/c1-19-9-12(11-5-3-2-4-6-11)18-16(19)21-10-13(20)14-7-8-15(17)22-14/h2-9H,10H2,1H3 |
InChI Key |
JZLRLXQXWAMRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1SCC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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